Acide (1-phénylvinyl)phosphonique

Vue d'ensemble

Description

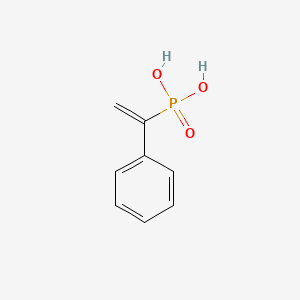

(1-Phenylvinyl)phosphonic acid is an organophosphorus compound with the molecular formula C8H9O3P. It is characterized by the presence of a phenyl group attached to a vinyl group, which is further bonded to a phosphonic acid moiety.

Applications De Recherche Scientifique

(1-Phenylvinyl)phosphonic acid has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

This compound is a phosphonate, a class of compounds known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .

Mode of Action

As a phosphonate, it may interact with its targets through hydrogen bonding . This interaction could impact the initial phase and final bulk crystal structures of co-evaporated perovskites . .

Biochemical Pathways

Phosphonates, in general, are known to inhibit metabolic enzymes, potentially affecting a variety of biochemical pathways . .

Pharmacokinetics

The compound’s molecular formula is C8H9O3P, with an average mass of 184.129 Da . .

Result of Action

As a phosphonate, it may inhibit metabolic enzymes, potentially leading to various cellular effects . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Phenylvinyl)phosphonic acid. For instance, phosphonic acid has been found to remain present in the woody parts of vines up to 6 years after the last application . This suggests that the compound’s action could be influenced by factors such as the presence of other chemicals, temperature, and pH.

Analyse Biochimique

Biochemical Properties

(1-Phenylvinyl)phosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can inhibit metabolic enzymes by mimicking the structure of natural substrates, thereby interfering with normal biochemical processes. For example, (1-Phenylvinyl)phosphonic acid has been shown to interact with enzymes involved in phosphate metabolism, such as alkaline phosphatase, by binding to the active site and preventing the enzyme from catalyzing its natural substrate . Additionally, (1-Phenylvinyl)phosphonic acid can form complexes with proteins, altering their conformation and function.

Cellular Effects

The effects of (1-Phenylvinyl)phosphonic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, (1-Phenylvinyl)phosphonic acid has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Furthermore, (1-Phenylvinyl)phosphonic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of (1-Phenylvinyl)phosphonic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, (1-Phenylvinyl)phosphonic acid can inhibit enzymes by binding to their active sites and preventing substrate binding, as seen with alkaline phosphatase . Additionally, (1-Phenylvinyl)phosphonic acid can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins, leading to alterations in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Phenylvinyl)phosphonic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to (1-Phenylvinyl)phosphonic acid has been shown to result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity. These effects can persist even after the compound is removed, indicating potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of (1-Phenylvinyl)phosphonic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, (1-Phenylvinyl)phosphonic acid can induce toxic effects, including cellular damage, organ dysfunction, and adverse behavioral changes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur. Careful dosage optimization is essential to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

(1-Phenylvinyl)phosphonic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as phosphatases and kinases, which modify its structure and activity . Additionally, (1-Phenylvinyl)phosphonic acid can influence the levels of key metabolites by altering the activity of metabolic enzymes, leading to changes in cellular energy production, biosynthesis, and degradation pathways.

Transport and Distribution

The transport and distribution of (1-Phenylvinyl)phosphonic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters that facilitate its entry into the cytoplasm . Once inside the cell, (1-Phenylvinyl)phosphonic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of (1-Phenylvinyl)phosphonic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of (1-Phenylvinyl)phosphonic acid can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its ability to interact with transcription factors and regulate gene expression, while mitochondrial localization may impact cellular energy metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylvinyl)phosphonic acid typically involves the reaction of phosphorus trihalide (such as phosphorus trichloride) with acetophenone in the presence of water. The water is gradually added to the reaction mixture with cooling to form the desired product. The reaction mixture can be sparged of excess acetophenone with aqueous acid while under vacuum, and the product can be recovered by recrystallization from aqueous mineral acid, such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for (1-Phenylvinyl)phosphonic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(1-Phenylvinyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, reduced ethylphosphonic acids, and substituted phenylvinylphosphonic acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vinylphosphonic acid: Similar in structure but lacks the phenyl group.

Phenylphosphonic acid: Contains a phenyl group but lacks the vinyl group.

Ethylphosphonic acid: Similar to the reduced form of (1-Phenylvinyl)phosphonic acid.

Uniqueness

(1-Phenylvinyl)phosphonic acid is unique due to the presence of both a phenyl and a vinyl group, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to its simpler analogs .

Activité Biologique

(1-Phenylvinyl)phosphonic acid is a phosphonate compound with notable biological activity, particularly in modulating enzyme functions and influencing cellular processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₉O₃P

- Molecular Weight : 184.129 Da

Target Interactions

(1-Phenylvinyl)phosphonic acid primarily acts by mimicking the structure of natural phosphates, allowing it to inhibit various metabolic enzymes. Its interactions can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as alkaline phosphatase by binding to their active sites, thus preventing substrate interaction.

- Cell Signaling Modulation : It influences cell signaling pathways by affecting the activity of kinases and phosphatases, which leads to alterations in gene expression and cellular metabolism.

Biochemical Pathways

The compound's ability to interfere with biochemical pathways is significant. It has been observed to affect:

- Phosphate Metabolism : By inhibiting enzymes involved in phosphate metabolism, (1-Phenylvinyl)phosphonic acid can disrupt normal cellular functions.

- Cellular Effects : The compound has been linked to changes in cell viability and function across various cell types, including cancerous cells .

Enzyme Modulation

At low concentrations, (1-Phenylvinyl)phosphonic acid can modulate enzyme activity and gene expression without causing significant toxicity. However, at higher doses, it may induce cytotoxic effects.

Case Studies

Several studies have highlighted the biological effects of (1-Phenylvinyl)phosphonic acid:

- Cell Viability Assays : In vitro studies demonstrated that treatment with the compound resulted in a concentration-dependent decrease in cell viability in both healthy and cancerous cell lines. For instance, at a concentration of 5 mM, significant cytotoxicity was observed, particularly in osteosarcoma cells .

- Pharmacokinetics : Research indicates that the stability and degradation of (1-Phenylvinyl)phosphonic acid can influence its long-term efficacy in biological systems. It remains stable under standard laboratory conditions but may degrade over time, affecting its biological activity.

Summary of Research Findings

Propriétés

IUPAC Name |

1-phenylethenylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSDUXHQPXODCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185974 | |

| Record name | (1-Phenylvinyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3220-50-6 | |

| Record name | (1-Phenylvinyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3220-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Phenylvinyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Phenylvinyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylvinyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.